
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has been studied for its use in synthesis, as a catalyst in organic reactions, and as a fluorescent probe. The compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the study of biological systems. This compound has also been explored for its potential therapeutic applications, such as its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent.
Mecanismo De Acción
Mode of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing boronic ester groups are often used in the synthesis of biologically active molecules, suggesting that this compound could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3611±320 °C and its predicted density is 116±01 g/cm3 . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the compound’s storage temperature is recommended to be sealed in dry, 2-8°C , suggesting that it may be sensitive to moisture and temperature
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in laboratory experiments include its low cost, its stability, and its ability to act as a fluorescent probe. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects in humans and animals. In addition, this compound is not soluble in water and is not stable in acidic conditions.
Direcciones Futuras
There are a number of potential future directions for research on 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. These include further exploration of the compound’s mechanism of action, its potential therapeutic applications, and its potential to act as a fluorescent probe. In addition, further research is needed to investigate the compound’s safety and toxicity in humans and animals, as well as its potential to interact with other compounds. Finally, further research is needed to explore the compound’s potential to act as a catalyst in organic reactions.
Métodos De Síntesis
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methyl-5-nitrobenzaldehyde with 4-methyl-2-nitrophenol in the presence of potassium carbonate. This reaction results in the formation of the intermediate compound 4-chloro-2-methyl-5-(4-methyl-2-nitrophenoxy)benzaldehyde. The second step of the synthesis involves the reaction of the intermediate compound with 1,3-dioxolane in the presence of potassium carbonate. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-10-9-18-13(17)8-11(10)12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJSCIHHCWEXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)


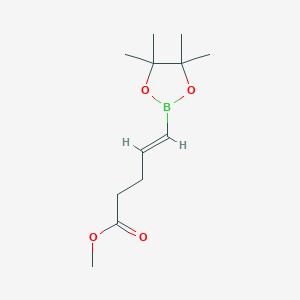
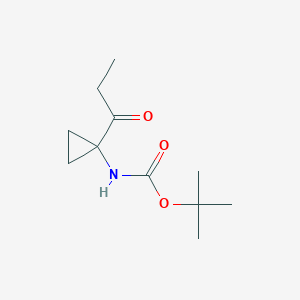

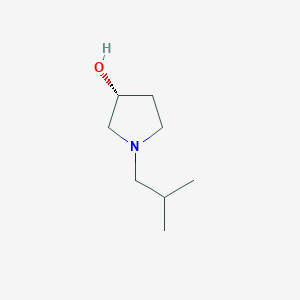
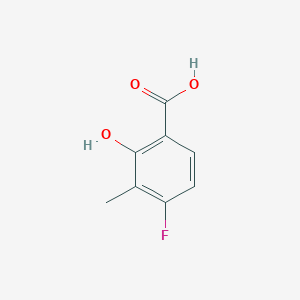
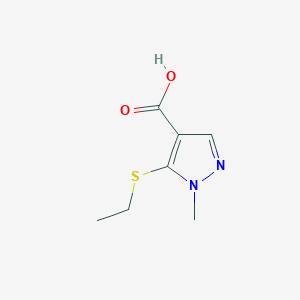
![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
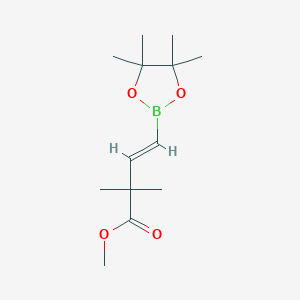


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)